methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate is a synthetic organic compound that features a fluoropyridine moiety, an oxane ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes a series of reactions to introduce the oxane ring and the formamido group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may employ more efficient purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups, such as amines or thiols .
Scientific Research Applications
Methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the oxane ring and formamido group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: A pyridine-based herbicide with similar structural features, including a fluoropyridine moiety.
Methyl 3-[1-(6-chloropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate: A structurally similar compound where the fluorine atom is replaced by chlorine.
Uniqueness
Methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated analog. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[(6-fluoropyridine-2-carbonyl)-(oxan-4-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4/c1-21-14(19)5-8-18(11-6-9-22-10-7-11)15(20)12-3-2-4-13(16)17-12/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSMLZQJDFYFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1CCOCC1)C(=O)C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.